molecular formula C15H21N5O3 B134437 Méthénamine hippurate CAS No. 5714-73-8

Méthénamine hippurate

Numéro de catalogue B134437
Numéro CAS: 5714-73-8
Poids moléculaire: 319.36 g/mol
Clé InChI: ROAIXOJGRFKICW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methenamine Hippurate: A Comprehensive Analysis

Methenamine hippurate is a urinary antiseptic used for the prevention and treatment of urinary tract infections (UTIs). It works by releasing formaldehyde in acidic urine, which has antibacterial properties. The drug has been evaluated in various populations, including women with recurrent UTIs and renal transplant recipients, and has been found to be effective in reducing the incidence of symptomatic attacks and bacteriuria 10. However, its efficacy may be limited in patients with renal tract abnormalities or neuropathic bladder .

Synthesis Analysis

The synthesis of methenamine hippurate is not directly discussed in the provided papers. However, it is known that methenamine is formed by the reaction of formaldehyde and ammonia, and the hippurate part is derived from hippuric acid. The combination of these two components results in methenamine hippurate, which is then formulated into tablets or granules for oral administration .

Molecular Structure Analysis

The molecular structure of methenamine hippurate consists of a methenamine molecule bound to hippuric acid. This structure is crucial for its mode of action, as it allows the drug to release formaldehyde when it comes into contact with acidic urine, leading to its antibacterial effects .

Chemical Reactions Analysis

Methenamine hippurate undergoes a chemical reaction in acidic urine, where it decomposes to release formaldehyde, which is responsible for its antibacterial activity. The optimal pH for this reaction is below 5.5. The released formaldehyde denatures bacterial proteins, thereby preventing bacterial growth and UTI recurrence .

Physical and Chemical Properties Analysis

The physical and chemical properties of methenamine hippurate include its oral administration and subsequent excretion in the urine. Plasma concentrations of methenamine reach a maximum 1-2 hours after a single dose and decline with a half-life of about 4 hours. Approximately 80% of the administered dose is recovered in the urine, indicating efficient renal elimination. The drug's efficacy is influenced by the urinary pH, with acidic conditions favoring the release of formaldehyde .

Relevant Case Studies

Several studies have demonstrated the effectiveness of methenamine hippurate in preventing UTIs. A double-blind controlled crossover study showed a significant reduction in episodes of acute cystitis during methenamine hippurate treatment compared to placebo . Another study found that methenamine hippurate decreased the incidence of UTIs in adult renal transplant recipients, particularly in patients with diabetes10. However, the drug did not appear to be effective in patients with indwelling urinary catheters or those requiring intermittent catheterization10. Additionally, a clinical appraisal in a hospital clinic setting revealed that methenamine hippurate was very effective in clearing infections without the need for urinary acidification, although some patients experienced adverse events such as nausea and stomatitis .

Applications De Recherche Scientifique

Prévention des infections urinaires (IU) récurrentes chez les femmes âgées

Le méthénamine hippurate est utilisé comme traitement préventif des IU récurrentes chez les femmes âgées . Une étude a été menée pour évaluer si le this compound peut réduire l'incidence des IU chez les femmes âgées atteintes d'IU récurrentes . L'étude était un essai clinique de phase IV randomisé, contrôlé et en triple aveugle .

Réduction de la surutilisation des antibiotiques

Les IU sont souvent traitées par des antibiotiques et constituent une source de surutilisation des antibiotiques . Le this compound est utilisé comme traitement prophylactique pour prévenir les IU, ce qui peut contribuer à réduire la surutilisation des antibiotiques .

Comparaison avec les antibiotiques

Une revue systématique des essais contrôlés randomisés (ECR) chez les femmes adultes de la communauté ayant des antécédents d'IU récurrentes a comparé l'utilisation du this compound à celle du placebo, de l'absence de traitement et des antibiotiques . Les résultats ont montré une tendance non statistiquement significative d'avantages pour le this compound en ce qui concerne le nombre d'épisodes d'IU ou de bactériurie .

Prophylaxie à court terme

Le this compound peut être efficace pour prévenir les IU chez les patients sans anomalies des voies urinaires, en particulier lorsqu'il est utilisé pour une prophylaxie à court terme .

Amélioration de la fonction de barrière urothéliale

Le this compound semble améliorer la fonction de barrière, comme en témoigne la diminution de la perméabilité urothéliale et l'augmentation des taux d'IgA urinaire, sans aggravation de l'inflammation . Cela peut refléter un autre mécanisme bénéfique par lequel le this compound contribue à prévenir les IU récurrentes<a aria-label="4: Methenamine Hippurate seems to enhance barrier function as evidenced by decreased urothelial permeability and increased urinary IgA levels, without worsening inflammation4" data-citationid="b9f77830-0577-f8c8-5354-b492ea9

Mécanisme D'action

Target of Action

Methenamine hippurate is primarily used as a urinary tract antiseptic . Its primary targets are the bacteria that cause urinary tract infections (UTIs). It is particularly effective against both gram-positive and gram-negative bacteria in the urinary tract .

Mode of Action

Methenamine hippurate works by a unique mechanism. Formaldehyde is highly bactericidal, denaturing proteins and nucleic acids of bacteria, thereby killing them .

Biochemical Pathways

The biochemical pathway involved in the action of methenamine hippurate is relatively straightforward. When the drug is present in an acidic environment, it is hydrolyzed into formaldehyde and ammonia . The formaldehyde then interacts with the bacteria, denaturing their proteins and nucleic acids, leading to their death .

Pharmacokinetics

Methenamine hippurate is readily absorbed from the gastrointestinal tract . About 10% to 30% of the drug will be hydrolyzed by gastric juices unless it is protected by an enteric coating . The distribution volume is 0.6 L/kg . It is metabolized in the liver and hydrolyzed to formaldehyde and ammonia in the urine . Approximately 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours . The half-life elimination is approximately 4 hours .

Result of Action

The result of the action of methenamine hippurate is the eradication of bacteria in the urinary tract, thereby preventing or treating urinary tract infections . Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within half an hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Safety and Hazards

Methenamine hippurate may cause serious side effects such as increased urination, painful urination, blood in your urine, or swelling, shortness of breath . It may also cause an allergic reaction: hives; difficult breathing; swelling of your face, lips, tongue, or throat . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Methenamine hippurate is used to prevent or control returning urinary tract infections . Dosage is based on the brand of methenamine you are prescribed, your medical condition, and your response to treatment . For children, dosage is also based on age and weight . Methenamine works better if your urine is more acidic . Your doctor may test the acidity of your urine (urine pH). If necessary, your doctor may recommend ways to increase urine acidity .

Analyse Biochimique

Biochemical Properties

Methenamine hippurate plays a significant role in biochemical reactions, particularly in the urinary tract. Upon ingestion, methenamine hippurate is hydrolyzed in acidic urine to produce formaldehyde, a potent antibacterial agent . The formaldehyde formed interacts with bacterial proteins and nucleic acids, leading to the denaturation of these biomolecules and ultimately bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for the hydrolysis of methenamine .

Cellular Effects

Methenamine hippurate exerts its effects on various types of cells, particularly those in the urinary tract. The formaldehyde produced from methenamine hippurate hydrolysis disrupts bacterial cell walls and proteins, leading to bacterial cell death . This compound also influences cellular processes by increasing the acidity of the urine, which can inhibit the growth of certain bacteria . Additionally, methenamine hippurate has been shown to enhance the barrier function of the urothelium, reducing urothelial permeability and increasing urinary immunoglobulin A levels .

Molecular Mechanism

The molecular mechanism of methenamine hippurate involves its hydrolysis in acidic urine to produce formaldehyde and ammonia . Formaldehyde acts as a nonspecific bactericidal agent by denaturing bacterial proteins and nucleic acids . The hippuric acid component aids in maintaining the acidic environment necessary for this hydrolysis . This dual action ensures that methenamine hippurate effectively prevents the recurrence of urinary tract infections by creating an inhospitable environment for bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methenamine hippurate have been observed to change over time. The compound is stable under normal storage conditions but begins to hydrolyze upon exposure to acidic environments . Long-term studies have shown that continuous administration of methenamine hippurate maintains antibacterial activity in the urine, preventing recurrent urinary tract infections . High doses over extended periods can cause bladder irritation and other adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of methenamine hippurate vary with different dosages. At therapeutic doses, methenamine hippurate effectively prevents urinary tract infections without significant adverse effects . At higher doses, it can cause bladder irritation, painful and frequent urination, and other toxic effects . Studies have shown that doses up to 600 mg/kg in a single administration are well-tolerated in dogs and rats without toxic effects .

Metabolic Pathways

Methenamine hippurate is involved in metabolic pathways that include its hydrolysis to formaldehyde and ammonia in acidic urine . The formaldehyde produced exerts its antibacterial effects by denaturing bacterial proteins and nucleic acids . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis . Additionally, hippurate, a hepatic phase 2 conjugation product of microbial benzoate, has been shown to play a role in metabolic health .

Transport and Distribution

Methenamine hippurate is readily absorbed from the gastrointestinal tract and distributed throughout the body . It is excreted primarily by the kidneys, where it is hydrolyzed to formaldehyde and ammonia in the acidic environment of the urine . This ensures that the antibacterial activity of methenamine hippurate is localized to the urinary tract, minimizing systemic effects .

Subcellular Localization

The subcellular localization of methenamine hippurate is primarily within the urinary tract, where it exerts its antibacterial effects . The formaldehyde produced from its hydrolysis interacts with bacterial cell walls and proteins, leading to bacterial cell death . The hippuric acid component helps to maintain the acidic environment necessary for this hydrolysis, ensuring that the antibacterial activity of methenamine hippurate is localized to the urinary tract .

Propriétés

IUPAC Name

2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAIXOJGRFKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972603
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5714-73-8
Record name Methenamine hippurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5714-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methenamine hippurate [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHENAMINE HIPPURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methenamine hippurate
Reactant of Route 2
Methenamine hippurate
Reactant of Route 3
Reactant of Route 3
Methenamine hippurate
Reactant of Route 4
Reactant of Route 4
Methenamine hippurate
Reactant of Route 5
Reactant of Route 5
Methenamine hippurate
Reactant of Route 6
Reactant of Route 6
Methenamine hippurate

Q & A

Q1: How does methenamine hippurate work against urinary tract infections (UTIs)?

A1: Methenamine hippurate itself is not directly antibacterial. It acts as a prodrug, breaking down in acidic urine (pH ≤ 5.5) to release formaldehyde. [, , ] Formaldehyde is the active agent, exhibiting broad-spectrum antimicrobial activity against common UTI pathogens. [, , ]

Q2: How does formaldehyde exert its antibacterial effect?

A2: Formaldehyde acts as a non-specific crosslinking agent. [, ] It reacts with amino and sulfhydryl groups on bacterial proteins and nucleic acids, disrupting their structure and function, ultimately leading to bacterial cell death. [, ]

Q3: What is the chemical structure of methenamine hippurate?

A3: Methenamine hippurate is a salt formed between methenamine (hexamethylenetetramine) and hippuric acid. [, ]

    Q4: Is there a difference in formaldehyde release between methenamine hippurate and methenamine mandelate?

    A4: Yes, studies in patients with spinal cord injuries found that methenamine mandelate produces significantly higher urine formaldehyde concentrations compared to methenamine hippurate, particularly in those using intermittent catheterization. []

    Q5: Does acidifying urine enhance the effectiveness of methenamine hippurate?

    A5: While formaldehyde release from methenamine hippurate is enhanced in acidic urine, clinical studies have not consistently demonstrated a benefit from additional urinary acidification. [, ]

    Q6: In which patient populations might methenamine hippurate be less effective for preventing UTIs?

    A6: Research suggests that methenamine hippurate may be less effective in:

    • Patients with indwelling catheters: Studies report variable outcomes, with some suggesting limited effectiveness in preventing bacteriuria or symptomatic UTIs. [, ]
    • Patients requiring intermittent catheterization: Formaldehyde concentrations may be lower compared to those without catheters. []
    • Patients with renal tract abnormalities: Meta-analyses of clinical trials suggest a possible reduced efficacy in preventing UTIs in this population. [, ]

    Q7: What is the role of methenamine hippurate in antibiotic stewardship?

    A7: Methenamine hippurate is considered a potential alternative to prophylactic antibiotics for recurrent UTIs in women, particularly in light of increasing antibiotic resistance. [, , ] A large randomized controlled trial (ALTAR) demonstrated that methenamine hippurate was non-inferior to daily low-dose antibiotics in preventing recurrent UTIs. [, , ]

    Q8: What are the reported adverse effects of methenamine hippurate?

    A9: Methenamine hippurate is generally well-tolerated. [, , ] Reported adverse effects are typically mild and infrequent, including:

    • Gastrointestinal upset (nausea, vomiting, dyspepsia) [, , ]
    • Skin reactions (rash) []
    • Rare reports of uveitis []

    Q9: What analytical methods are used to quantify methenamine hippurate and its metabolites?

    A9: Analytical techniques for methenamine hippurate and its metabolites include:

    • High-performance liquid chromatography (HPLC): This method is used to quantify methenamine hippurate and related substances in pharmaceutical formulations. []
    • Spectrophotometry: This method can be used to quantify hippuric acid, a metabolite of methenamine hippurate. []

    Q10: What are some future research directions for methenamine hippurate?

    A10: Future research should focus on:

    • Exploring combination therapy: Studies investigating the efficacy and safety of methenamine hippurate in combination with other non-antibiotic agents are warranted. [, ]
    • Understanding its impact on the bladder microbiome: Research into how methenamine hippurate affects the bladder microbiome and its potential role in preventing rUTI is crucial. []
    • Identifying biomarkers to predict efficacy: Research is needed to identify biomarkers that can predict which patients will respond best to methenamine hippurate therapy. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.